molecular formula C15H12ClIO3 B2439155 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345985-63-9

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2439155
CAS No.: 345985-63-9
M. Wt: 402.61
InChI Key: CAYYTQHLECLMNY-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a chemical compound with a complex structure that includes a chlorobenzyl group, an iodine atom, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 3-iodo-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodine atom, which can significantly impact its reactivity and interactions with other molecules

Biological Activity

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, a compound with significant structural complexity, has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical identifiers are as follows:

PropertyValue
CAS Number 5438-36-8
Molecular Formula C15H12ClIO3
Molecular Weight 311.16 g/mol
IUPAC Name This compound
PubChem CID 329795096

Antitumor Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit notable antitumor activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study focusing on structurally related compounds demonstrated significant cytotoxic effects in breast cancer models, particularly in MDA-MB-231 cells, which are known for their aggressive nature .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Research has shown that certain benzaldehyde derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine and iodine, appears to enhance these effects, suggesting a structure-activity relationship that warrants further investigation .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the antimicrobial activity of benzaldehyde derivatives, contributing to cellular damage in pathogens .

Case Study 1: Antitumor Efficacy

In a controlled study, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. This suggests potential for use as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Testing

A series of tests conducted on bacterial strains revealed that the compound exhibited substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYTQHLECLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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